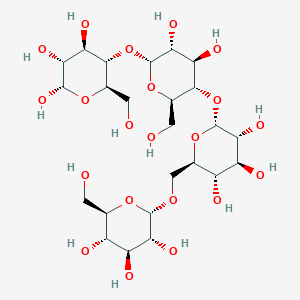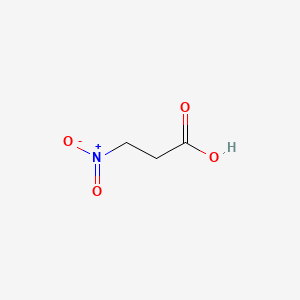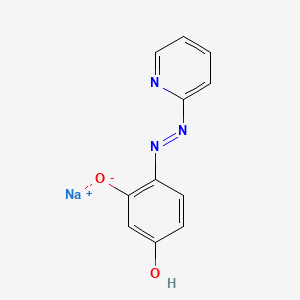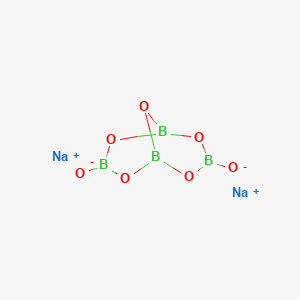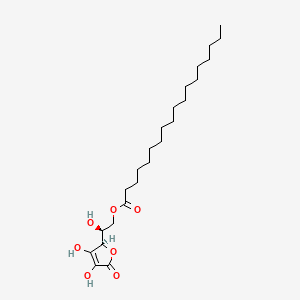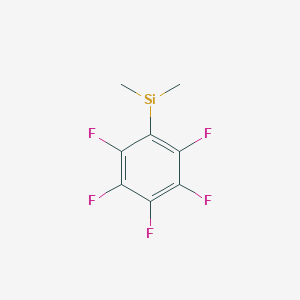
Dimetil(pentafluorofenil)silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)dimethylsilane is a chemical compound with the molecular formula C6F5SiH(CH3)2. It is known for its unique properties, including high thermal stability and chemical resistance. This compound is often used as a protecting reagent for alcohols in various chemical reactions .
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting reagent for alcohols and in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and activity.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives .
Mecanismo De Acción
Target of Action
Dimethyl(pentafluorophenyl)silane primarily targets alcohols, carbonyls, and carbonyl-like derivatives . These targets play a crucial role in various biochemical reactions, particularly those involving reduction processes .
Mode of Action
Dimethyl(pentafluorophenyl)silane interacts with its targets through a process known as reduction . In this process, the compound acts as a stoichiometric reductant, facilitating the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This interaction results in significant changes in the chemical structure of the targets, enabling them to undergo further reactions .
Biochemical Pathways
The action of Dimethyl(pentafluorophenyl)silane affects several biochemical pathways. Primarily, it influences the reduction pathways of alcohols, carbonyls, and carbonyl-like derivatives . The compound’s interaction with these targets leads to their reduction, which in turn triggers a series of downstream effects in the biochemical pathways .
Pharmacokinetics
Its physical properties such as boiling point and density, which can impact its bioavailability, are documented .
Result of Action
The molecular and cellular effects of Dimethyl(pentafluorophenyl)silane’s action primarily involve the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This reduction process alters the chemical structure of these targets, enabling them to participate in further biochemical reactions .
Action Environment
For instance, the presence of water and other substances in the reaction environment can affect the compound’s reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Pentafluorophenyl)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenylmagnesium bromide with dichlorodimethylsilane in diethyl ether under reflux conditions for 24 hours. This method typically yields around 80% of the desired product .
Industrial Production Methods
Industrial production of (Pentafluorophenyl)dimethylsilane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl)dimethylsilane: Similar in structure but with two pentafluorophenyl groups.
Tris(pentafluorophenyl)silane: Contains three pentafluorophenyl groups.
Dimethylphenylsilane: Contains a phenyl group instead of a pentafluorophenyl group
Uniqueness
(Pentafluorophenyl)dimethylsilane is unique due to the presence of the pentafluorophenyl group, which imparts high thermal stability and chemical resistance. This makes it particularly useful in applications requiring robust and stable compounds .
Propiedades
InChI |
InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJNDOVALKJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-77-2 |
Source


|
| Record name | (Pentafluorophenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


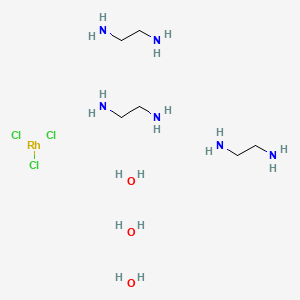
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)
